molecular formula C6H12NO4P B10788773 Cyclopentylcarbamoylphosphonic Acid

Cyclopentylcarbamoylphosphonic Acid

Cat. No.: B10788773
M. Wt: 193.14 g/mol
InChI Key: CYCCYWRSDZSMIF-UHFFFAOYSA-N
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Description

(CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID is a compound belonging to the class of carbamoylphosphonic acids. These compounds are known for their potential as inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This compound, in particular, has shown promise in various biological and medicinal applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID typically involves the reaction of cyclopentylamine with a suitable phosphonic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of (CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acid derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its role as an inhibitor of matrix metalloproteinases, which are involved in tissue remodeling and various diseases.

    Medicine: Potential therapeutic agent for conditions involving excessive tissue breakdown, such as cancer, arthritis, and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID involves its interaction with matrix metalloproteinases. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the breakdown of extracellular matrix components. This inhibition is crucial in regulating tissue remodeling and preventing diseases associated with excessive matrix degradation.

Comparison with Similar Compounds

(CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID can be compared with other carbamoylphosphonic acids, such as:

    N-alkylcarbamoylphosphonic acids: These compounds have alkyl groups instead of cycloalkyl groups and generally show lower potency as MMP inhibitors.

    N,N-dialkylcarbamoylphosphonic acids: These compounds have two alkyl groups attached to the nitrogen atom and exhibit weak or no activity as MMP inhibitors.

The uniqueness of (CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID lies in its cyclopentyl group, which enhances its potency and selectivity as an MMP inhibitor compared to its open-chain or dialkyl counterparts .

Properties

Molecular Formula

C6H12NO4P

Molecular Weight

193.14 g/mol

IUPAC Name

cyclopentylcarbamoylphosphonic acid

InChI

InChI=1S/C6H12NO4P/c8-6(12(9,10)11)7-5-3-1-2-4-5/h5H,1-4H2,(H,7,8)(H2,9,10,11)

InChI Key

CYCCYWRSDZSMIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)P(=O)(O)O

Origin of Product

United States

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